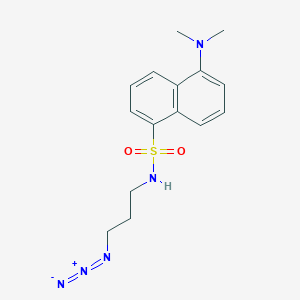

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide

Description

Properties

CAS No. |

610794-21-3 |

|---|---|

Molecular Formula |

C15H19N5O2S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C15H19N5O2S/c1-20(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)18-11-5-10-17-19-16/h3-4,6-9,18H,5,10-11H2,1-2H3 |

InChI Key |

SBHUGNBDUYEJFA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Sulfonamide Formation

The synthesis begins with 5-(dimethylamino)-1-naphthalenesulfonamide , a key sulfonamide intermediate. This compound is commercially available or can be synthesized by sulfonation of 5-(dimethylamino)-1-naphthalene followed by amination to introduce the sulfonamide group.

- The sulfonamide group provides a reactive nitrogen atom for further substitution.

- The dimethylamino substituent on the naphthalene ring enhances fluorescence properties and reactivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

A highly efficient and selective method to prepare N-(3-azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide derivatives involves CuAAC:

- The sulfonamide is first functionalized with a terminal alkyne group (e.g., N-(2-propynyl) derivative).

- This alkyne-functionalized sulfonamide is reacted with azide-containing compounds (such as 3-azidopropyl derivatives or azide-functionalized silsesquioxanes) in the presence of copper(I) bromide and ligands like PMDETA at room temperature overnight.

- The reaction proceeds with high regioselectivity and yields (typically >75%), producing 1,4-disubstituted 1,2,3-triazole linkages connecting the azidopropyl group to the sulfonamide nitrogen.

Purification and Characterization

- The crude products are purified by silica gel chromatography using solvent systems such as ethyl acetate/hexanes (1:9) to isolate the pure sulfonamide derivatives.

- Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^29Si NMR for silsesquioxane conjugates) confirming the chemical shifts of the sulfonamide, azide, and triazole protons.

- Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of azide stretching bands (~2100 cm^-1) after click reaction.

- Elemental analysis to confirm composition.

- Mass spectrometry and sometimes X-ray crystallography for structural confirmation.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride + amine | >90 | Commercially available or synthesized |

| 2 | Azidation of 3-chloropropyl precursors | NaN3 in DMF, 70–120 °C, 24–48 h | 80–90 | Formation of 3-azidopropyl intermediates |

| 3 | Alkylation or amide coupling | Sulfonamide + 3-azidopropyl halide or acid + coupling agents | 70–85 | Direct N-alkylation or amide bond formation |

| 4 | CuAAC click reaction | Alkyne-functionalized sulfonamide + azide, CuBr/PMDETA, RT, overnight | 75–91 | High regioselectivity, triazole formation |

| 5 | Purification | Silica gel chromatography (ethyl acetate/hexanes) | - | Isolation of pure product |

Research Findings and Practical Considerations

- The use of click chemistry is favored due to its mild conditions, high yields, and specificity, making it ideal for functionalizing sulfonamide compounds with azide groups.

- The azidation step requires careful control of temperature and reaction time to avoid side reactions and ensure complete conversion.

- The sulfonamide nitrogen's nucleophilicity can be modulated by substituents on the naphthalene ring, affecting alkylation efficiency.

- Purification by chromatography is essential to remove unreacted starting materials and copper residues from click reactions.

- The final compounds exhibit strong fluorescence due to the dansyl (dimethylamino-naphthalenesulfonyl) moiety, useful for applications in labeling and sensing.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, polar solvents (e.g., DMF), reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, inert atmosphere.

Cycloaddition: Copper(I) catalysts, polar solvents, room temperature or elevated temperatures.

Major Products Formed

Amines: From reduction of the azide group.

Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its ability to inhibit amyloid beta protein production, which is crucial in the context of Alzheimer's disease. Research indicates that sulfonamide compounds can modulate the proteolytic processing of amyloid precursor protein (APP), thereby reducing the accumulation of amyloid beta plaques in the brain . The inhibition of APP cleavage by N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide positions it as a potential therapeutic agent for neurodegenerative disorders.

Case Study: Alzheimer’s Disease

In a study focusing on the development of novel sulfonamide compounds, it was found that derivatives similar to this compound exhibited significant inhibitory effects on amyloid beta production. These findings suggest that such compounds could lead to new treatments for Alzheimer's disease by targeting the underlying mechanisms of amyloid plaque formation .

Materials Science

Click Chemistry Applications

The azide functional group in this compound makes it an excellent candidate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which are valuable in creating complex materials and modifying surfaces .

Case Study: Nanofibrillated Cellulose (NFC)

A study demonstrated the use of this compound in modifying nanofibrillated cellulose through click chemistry. The reaction between azide groups on NFC and propargyl amine resulted in pH-responsive materials with enhanced properties, showcasing the versatility of this compound in material applications .

Bioconjugation

Fluorogenic Probes

this compound has been utilized to develop highly selective fluorogenic probes for thiol labeling in proteins. The compound's reactivity with thiols allows for specific tagging, which can facilitate tracking and studying protein interactions in biological systems .

Case Study: Thiol-Selective Probes

Research on thiol-selective fluorogenic probes highlighted the effectiveness of this compound in selectively labeling proteins via alkylation. The probes demonstrated significant increases in fluorescence upon reaction with thiols, indicating their potential for use in live-cell imaging and other biotechnological applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide largely depends on its functional groups:

Azide Group: Can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological processes.

Dimethylamino Group: Contributes to the compound’s solubility and reactivity, facilitating interactions with various molecular targets.

Naphthalenesulfonamide Moiety: Provides a rigid aromatic structure that can interact with specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related dansyl sulfonamides, differing primarily in substituents on the sulfonamide nitrogen. Key analogs include:

*Calculated based on formula; exact values may vary.

Fluorescence and Detection Properties

- Azidopropyl Derivative : Exhibits typical dansyl fluorescence (large Stokes shift) but is primarily valued for its azide-mediated conjugation .

- Propargyl Analog: Used to label azide-functionalized nanocellulose (NFC), yielding green-yellow fluorescence without structural degradation .

- BNS : Bromine modification may redshift emission or alter quantum yield, improving MS detectability due to isotopic patterns .

Stability and Limitations

- Azide Stability : Azide groups may degrade under reducing conditions, limiting long-term storage .

- Propargyl Specificity : Requires copper catalysts for CuAAC, which can be cytotoxic in biological systems .

- Bromine Trade-offs : While BNS enhances MS signals, bromine increases molecular weight and may reduce solubility .

Research Findings and Trends

Recent studies emphasize the versatility of azide-functionalized dansyl compounds in "click chemistry" applications, particularly in biomedicine and nanotechnology. The target compound’s dual functionality (fluorescence + bioconjugation) positions it as a superior choice for surface modification compared to non-azide analogs . However, brominated derivatives like BNS address limitations in MS compatibility, suggesting future directions for multi-modal detection systems .

Biological Activity

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 333.409 g/mol

- LogP : 3.81 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 107.54 Ų

This compound primarily functions as a thiol-reactive probe, exploiting the azide functional group for bioorthogonal reactions. This property allows it to selectively label thiol-containing biomolecules, making it useful in various biological assays and imaging techniques.

Biological Activity

The compound's biological activity can be categorized into several key areas:

1. Thiol Labeling

The compound has been shown to effectively label thiols in proteins, facilitating the study of protein dynamics and interactions. The reaction kinetics with glutathione, a common cellular thiol, were characterized by second-order rate constants ranging from 40 to 200 M⁻¹s⁻¹, indicating a strong reactivity profile suitable for biological applications .

2. Antitumor Activity

In related studies, derivatives of naphthalene sulfonamides have exhibited antitumor properties. For instance, compounds structurally similar to this compound have been reported to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

3. Fluorogenic Probes

The compound has been utilized in the development of fluorogenic probes for real-time monitoring of thiol levels in biological samples. The increase in fluorescence upon reaction with thiols has been quantitatively assessed, demonstrating its potential as a sensitive detection tool in biochemical assays .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

- Study on Protein Labeling : A study demonstrated the use of this compound to label specific proteins in live cells, allowing for visualization of protein localization and dynamics using fluorescence microscopy .

- Anticancer Research : Another investigation focused on the synthesis of naphthalene sulfonamide derivatives that showed significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics .

Data Table: Reactivity and Stability

The following table summarizes key findings regarding the reactivity and stability of this compound in different experimental setups:

| Compound | k_obs (M⁻¹s⁻¹) | Fluorescence Increase | Stability (days) |

|---|---|---|---|

| This compound | 104 ± 3.2 | Significant | >9 |

| Related Compound A | 197 ± 11.3 | Moderate | 2-3 |

| Related Compound B | 39.9 ± 1.9 | Low | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.